While dedicated research on 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide seems scarce, its structure offers clues for potential research directions. The molecule combines a quinoline core, often associated with anti-malarial properties, with an ethylphenyl group and a carbohydrazide linker. Scientists might explore this compound in the context of:
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide is a synthetic organic compound characterized by its quinoline structure, which includes a chloro substituent and an ethylphenyl group. Its molecular formula is C₁₈H₁₆ClN₃O, and it has a molecular weight of approximately 325.79 g/mol . The compound features a carbohydrazide functional group, which is known for its potential biological activity, particularly in medicinal chemistry.
The chemical reactivity of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide can be explored through various reactions:
These reactions enable the modification of the compound for various applications in drug development and material science.
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide has been investigated for its biological properties, particularly its antimicrobial and anticancer activities. Compounds with similar structures have shown promising results against various pathogens and cancer cell lines. The presence of the chloro and ethylphenyl groups may enhance its interaction with biological targets, potentially leading to higher efficacy compared to other quinoline derivatives .
The synthesis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide typically involves several steps:
These methods allow for efficient production of the compound while maintaining high yields and purity.
8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide has potential applications in:
Interaction studies involving 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide have focused on its binding affinity with various biological targets, including enzymes and receptors associated with disease pathways. These studies help elucidate the mechanism of action and therapeutic potential of the compound, providing insights into how structural modifications can enhance activity or selectivity against specific targets .
Several compounds share structural similarities with 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, including:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide | Chloro and ethylphenyl groups | Antimicrobial, anticancer |
| 8-Chloroquinoline | No ethylphenyl group | Antimicrobial |
| 2-(4-Ethylphenyl)quinoline | No chloro substituent | Varies |
| Quinoline-4-carboxylic acid derivatives | Different functional groups | Varies widely |
Each of these compounds presents unique characteristics that influence their biological activity and potential applications, highlighting the importance of structural modifications in drug design and development.
The compound is formally named 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide under IUPAC nomenclature. Its structure consists of:
Molecular Formula: C₁₈H₁₆ClN₃O
Molecular Weight: 325.79 g/mol .
The SMILES notation for the compound is:O=C(C1=CC(C2=CC=C(CC)C=C2)=NC3=C(Cl)C=CC=C13)NN .
| Property | Value/Description |
|---|---|
| LogP | 3.72 (indicates moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (hydrazide NH groups) |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, pyridine nitrogen) |
| Rotatable Bonds | 3 (ethylphenyl and carbohydrazide chains) |
These properties influence solubility, bioavailability, and target-binding efficiency .
Quinoline derivatives have been pivotal in drug development since the 19th century, exemplified by quinine (antimalarial) and chloroquine (antimalarial/antiviral) . The structural flexibility of the quinoline core allows substitutions that enhance pharmacological activity and reduce resistance.
The synthesis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide builds on two key methodologies:
Recent advances in quinoline functionalization, such as introducing halogen atoms (e.g., chlorine) and aryl groups (e.g., ethylphenyl), aim to optimize drug-receptor interactions and metabolic stability .
The compound serves as a precursor for hybrid molecules. For instance:
The Pfitzinger reaction represents a fundamental synthetic approach for the preparation of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, offering a versatile method for constructing the quinoline core with specific substitution patterns [1]. This reaction involves the condensation of isatin with carbonyl compounds under basic conditions to yield substituted quinoline-4-carboxylic acids, which serve as key intermediates in the synthesis pathway [2]. The mechanism proceeds through a series of well-defined steps, beginning with base-mediated hydrolysis of the isatin amide bond, followed by condensation with appropriate ketones, and culminating in cyclization to form the quinoline scaffold [1] [3].
Isatin serves as the critical starting material in the Pfitzinger reaction, providing both the nitrogen atom and the carbocyclic framework necessary for quinoline core formation [1]. When isatin reacts with strong bases such as potassium hydroxide, it undergoes ring opening to form potassium isatinoate (2-amino-phenylglyoxylate), a key reactive intermediate [3] [4]. This intermediate contains both a nucleophilic amine group and an electrophilic keto-acid functionality, making it ideally structured for subsequent condensation reactions [1].
The transformation proceeds through the following mechanistic pathway:
The presence of the chlorine atom at the 8-position of the quinoline ring necessitates the use of 5-chloroisatin as the starting material, which directs the chlorine substituent to the desired position in the final product [5]. The reaction conditions typically involve refluxing in ethanol with 33% potassium hydroxide solution for 10-12 hours to ensure complete conversion [6] [7].
Table 1: Reaction Conditions for Isatin-Based Quinoline Core Formation
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | 33% KOH solution | Essential for isatin ring opening [7] |
| Temperature | Reflux (78-80°C) | Accelerates cyclization [6] |
| Reaction Time | 10-12 hours | Ensures complete conversion [7] |
| Solvent | Ethanol | Facilitates dissolution of reactants [6] |
| Isatin Derivative | 5-Chloroisatin | Directs chlorine to 8-position [5] |
The incorporation of the 4-ethylphenyl substituent at the 2-position of the quinoline ring is achieved through the selection of an appropriate ketone reactant in the Pfitzinger reaction . 4-Ethylacetophenone serves as the ideal carbonyl component, providing both the methyl carbon required for the reaction and the 4-ethylphenyl group that becomes incorporated at the 2-position of the quinoline structure [9].
The regioselectivity of this incorporation is governed by the reaction mechanism, wherein the methyl group of 4-ethylacetophenone undergoes condensation with the keto-acid functionality of the isatinoate intermediate [1] [4]. This condensation establishes the 2-(4-ethylphenyl) substitution pattern in the final quinoline product . The electronic properties of the 4-ethylphenyl group influence the reaction kinetics, with the slightly electron-donating ethyl substituent enhancing the nucleophilicity of the methyl carbon and facilitating the condensation process [9].
Optimization studies have demonstrated that the efficiency of 4-ethylphenyl incorporation can be enhanced through careful control of reaction parameters [2] [10]:
The resulting 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid serves as the key intermediate for subsequent functionalization to introduce the carbohydrazide group [6] [7].
The transformation of the quinoline-4-carboxylic acid intermediate to the corresponding carbohydrazide involves a two-step process: esterification followed by hydrazinolysis [6]. This sequential approach ensures efficient conversion while minimizing side reactions that might occur in direct hydrazinolysis of the carboxylic acid [11] [7].
The conversion of quinoline-4-carboxylic acid to its corresponding hydrazide derivative proceeds through an ester intermediate [6]. This approach offers several advantages over direct hydrazinolysis of the carboxylic acid, including milder reaction conditions and higher yields [12] [13].
The esterification step typically employs concentrated sulfuric acid as a catalyst in absolute ethanol, with the reaction mixture heated under reflux for 10-12 hours [11] [7]. This process yields ethyl 8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylate with yields ranging from 80-85% [11]. The ester intermediate can be isolated by neutralization with sodium bicarbonate solution, followed by filtration and recrystallization from ethanol [7].
The subsequent hydrazinolysis step involves treating the ester with excess hydrazine hydrate (typically 98%) in absolute ethanol under reflux conditions for 6-8 hours [12] [11]. This reaction proceeds through nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbon of the ester, displacing the ethoxy group and forming the carbohydrazide functionality [12].
Table 2: Ester to Hydrazide Conversion Parameters
| Reaction Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | Conc. H₂SO₄, Absolute Ethanol | Reflux, 10-12 h | 80-85 [11] [7] |
| Hydrazinolysis | Hydrazine Hydrate (98%), Ethanol | Reflux, 6-8 h | 85-90 [11] [7] |
| Alternative Method | Hydrazine Hydrate, Oxone® | Room Temperature, 3-8 h | 75-80 [14] |
Alternative protocols for hydrazide formation include the use of activating agents such as 1,1'-carbonyldiimidazole or dicyclohexylcarbodiimide to form activated esters, which then react with hydrazine to yield the corresponding hydrazides [13] [15]. These methods offer the advantage of milder reaction conditions but may require more expensive reagents and careful handling to prevent side reactions [15].
Microwave-assisted synthesis represents a significant advancement in the preparation of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, offering substantial reductions in reaction time while maintaining or improving yields [16] [10]. This approach harnesses the efficient energy transfer of microwave irradiation to accelerate both the Pfitzinger reaction and the hydrazide functionalization steps [16] [17].
In the context of hydrazide formation, microwave irradiation dramatically accelerates the hydrazinolysis of esters, reducing reaction times from several hours to just minutes [12] [10]. The enhanced reaction kinetics result from both thermal effects and specific microwave effects that facilitate molecular interactions [17]. Studies have demonstrated that microwave-assisted hydrazinolysis of quinoline-4-carboxylate esters can be completed in 5-10 minutes at 120-140°C, compared to 6-8 hours under conventional heating [16] [10].
Key advantages of microwave-assisted synthesis include:
Experimental protocols typically employ dedicated microwave reactors operating at frequencies of 2.45 GHz, with power settings ranging from 100-300 W [16]. Reaction vessels are typically sealed to allow for superheating of solvents, further accelerating the reaction kinetics [10]. The microwave-assisted hydrazinolysis can be performed in various solvents, including ethanol, methanol, or even under solvent-free conditions using neat hydrazine hydrate [12] [17].
Table 3: Comparison of Conventional and Microwave-Assisted Hydrazide Formation
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6-8 hours [11] | 5-10 minutes [10] [17] |
| Temperature | 78-80°C (reflux) [11] | 120-140°C [10] |
| Yield | 85-90% [11] [7] | 90-95% [10] [17] |
| Solvent Volume | 20-30 mL/g [11] | 5-10 mL/g [10] |
| Energy Consumption | High [16] | Low [16] [10] |
Recent advancements have also explored combined microwave and ultrasound irradiation, which further enhances reaction efficiency through acoustic cavitation effects that complement the microwave heating mechanism [12]. This synergistic approach has shown promise for particularly challenging hydrazinolysis reactions [12] [10].
The purification of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide presents several challenges due to the presence of potential impurities, including unreacted starting materials, reaction intermediates, and side products [18] [19]. Effective purification strategies are essential for obtaining the compound with high purity, which is critical for subsequent applications [18].
Column chromatography using silica gel represents a primary purification technique for quinoline derivatives, offering excellent separation efficiency based on differential adsorption of compounds to the stationary phase [19] [20]. For 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, optimal separation is typically achieved using a mobile phase consisting of ethyl acetate and hexane in ratios ranging from 3:7 to 4:6, depending on the specific impurity profile [19] [20]. The compound generally elutes with retention factor (Rf) values of 0.3-0.4 in this solvent system, allowing for effective separation from less polar impurities [20].
Recrystallization serves as a complementary purification method, particularly effective for removing colored impurities and achieving high purity standards [18] [19]. Ethanol represents the solvent of choice for recrystallization, offering good solubility at elevated temperatures while allowing for efficient crystallization upon cooling [18]. Multiple recrystallization cycles may be necessary to achieve optimal purity, with each cycle typically resulting in a 5-10% loss of product [19].
Yield optimization strategies focus on several key aspects of the synthetic process:
Table 4: Yield Optimization Strategies and Their Impact
| Optimization Strategy | Implementation | Yield Improvement |
|---|---|---|
| Temperature Control | Precise monitoring and maintenance of optimal reaction temperature | 5-10% [21] [22] |
| Reagent Purity | Use of high-purity starting materials and freshly prepared reagents | 3-8% [21] |
| Catalyst Loading | Optimization of catalyst concentration to balance activity and selectivity | 7-12% [23] [21] |
| Reaction Time | Determination of optimal reaction duration to maximize conversion while minimizing decomposition | 5-15% [21] [22] |
| Solvent Selection | Identification of optimal solvent systems for each reaction step | 8-15% [21] [22] |
| Work-up Procedure | Development of efficient extraction and neutralization protocols | 10-20% [18] [19] |
Advanced purification techniques such as high-speed counter-current chromatography have also been explored for particularly challenging separations, offering enhanced resolution for closely related quinoline derivatives [19]. This technique exploits differences in partition coefficients between two immiscible liquid phases, providing an alternative to traditional solid-phase chromatography [19].
Nuclear magnetic resonance spectroscopy provides definitive structural identification for 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide through characteristic chemical shift patterns and coupling phenomena. The quinoline ring system exhibits distinctive spectroscopic signatures that facilitate unambiguous assignment of all structural components [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum displays characteristic chemical shift patterns reflective of the quinoline electronic environment. Based on spectroscopic studies of related 8-substituted quinolines, the quinoline protons exhibit predictable chemical shift distributions [1]. The most downfield resonances correspond to positions H-2 and H-4, appearing in the range of 8.0-9.0 parts per million due to the deshielding effects of the electron-withdrawing nitrogen heteroatom [1].
The H-2 proton, positioned adjacent to the quinoline nitrogen, exhibits a chemical shift around 8.8 parts per million, consistent with the electronic environment created by the 8-chloro substitution pattern [1]. The H-4 proton resonates at approximately 8.2 parts per million, reflecting the influence of both the quinoline nitrogen and the carbohydrazide substituent at the 4-position [1].
The remaining quinoline protons display chemical shifts between 7.0-8.0 parts per million. The H-3 proton appears around 7.5 parts per million, while the H-5, H-6, and H-7 protons resonate within the 7.0-7.9 parts per million range [1]. The specific chemical shift values for these protons depend on the electronic effects of the 8-chloro substituent, which exhibits electron-withdrawing characteristics through inductive effects [1].
The 4-ethylphenyl substituent contributes distinct spectroscopic features. The aromatic protons of the phenyl ring appear as a characteristic AB pattern around 7.2-7.6 parts per million, with the protons ortho to the ethyl group slightly more shielded than those in the meta positions . The ethyl group manifests as a triplet-quartet pattern, with the methyl group appearing as a triplet at approximately 1.2 parts per million and the methylene group as a quartet around 2.7 parts per million .
The carbohydrazide functional group provides characteristic resonances that confirm its presence. The hydrazide nitrogen-bound protons appear as exchangeable signals between 4.0-6.0 parts per million, often observed as broad resonances due to rapid exchange with solvent molecules [4] [5].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural verification through characteristic carbon chemical shifts across the molecular framework. The quinoline carbon atoms exhibit chemical shifts consistent with established patterns for substituted quinoline derivatives [1] [6].
The quaternary carbons of the quinoline system appear in characteristic downfield regions. The C-8 carbon, bearing the chloro substituent, resonates around 138-148 parts per million, with the exact chemical shift influenced by the electron-withdrawing nature of the chlorine atom [1]. The C-2 carbon exhibits a chemical shift near 149-153 parts per million, reflecting its proximity to the quinoline nitrogen and the 4-ethylphenyl substituent [1].
The aromatic carbons of the quinoline system display chemical shifts between 115-140 parts per million, following established patterns for heterocyclic aromatic systems [1] [6]. The C-4 carbon, bearing the carbohydrazide substituent, appears around 136-137 parts per million, consistent with aromatic carbons bearing electron-withdrawing substituents [1].
The 4-ethylphenyl carbon atoms contribute signals in the aromatic region between 125-145 parts per million for the phenyl carbons, while the ethyl group carbons appear at characteristic aliphatic chemical shifts: the methyl carbon around 15 parts per million and the methylene carbon near 28 parts per million [6].
The carbohydrazide carbonyl carbon provides a diagnostic signal around 165-170 parts per million, characteristic of amide carbonyl groups [4] [6]. This chemical shift confirms the presence and integrity of the carbohydrazide functional group within the molecular structure.
| Structural Position | Chemical Shift Range (¹H, δ ppm) | Chemical Shift Range (¹³C, δ ppm) |
|---|---|---|
| Quinoline H-2/C-2 | 8.7-8.9 | 149-153 |
| Quinoline H-3/C-3 | 7.4-7.6 | 121-123 |
| Quinoline H-4/C-4 | 8.1-8.3 | 136-137 |
| Quinoline H-5/C-5 | 7.5-8.0 | 120-135 |
| Quinoline H-6/C-6 | 7.5-7.7 | 125-128 |
| Quinoline H-7/C-7 | 7.8-8.0 | 115-125 |
| Quinoline C-8 | - | 138-148 |
| Phenyl Aromatic | 7.2-7.6 | 125-145 |
| Ethyl CH₂ | 2.6-2.8 | 28-30 |
| Ethyl CH₃ | 1.1-1.3 | 14-16 |
| Carbohydrazide C=O | - | 165-170 |
| Carbohydrazide NH₂ | 4.0-6.0 | - |
Infrared spectroscopy provides unambiguous identification of functional groups within 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide through characteristic vibrational frequencies. The technique enables verification of structural integrity and confirmation of specific functional group presence [7] [8] [9].
Characteristic Absorption Bands
The carbohydrazide functional group exhibits distinctive infrared absorptions that serve as diagnostic indicators. The nitrogen-hydrogen stretching vibrations appear as medium to strong absorptions in the 3400-3100 wavenumber region [4] [5] [9]. These bands often appear as multiple peaks due to the presence of both primary and secondary amino functions within the hydrazide moiety, creating a characteristic forked appearance [4] [5].
The carbonyl stretching vibration of the carbohydrazide group provides a strong, sharp absorption around 1650-1680 wavenumbers [4] [5] [9]. This frequency range is characteristic of amide carbonyl groups and distinguishes the carbohydrazide from other carbonyl-containing functionalities such as esters or ketones [9]. The exact frequency depends on hydrogen bonding interactions and conformational effects within the molecular structure [9].
The quinoline aromatic system contributes several characteristic absorptions. The carbon-nitrogen stretching vibrations appear as strong bands between 1580-1620 wavenumbers, reflecting the heterocyclic nitrogen incorporation within the aromatic framework [10] [11]. The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions in the 1450-1600 wavenumber region [8] [9].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range as medium intensity absorptions [8] [9] [12]. These bands provide confirmation of the aromatic character within both the quinoline and phenyl ring systems. The out-of-plane carbon-hydrogen bending vibrations create strong absorptions between 750-900 wavenumbers, with specific frequencies dependent on the substitution patterns of the aromatic rings [8] [9].
Substitution Pattern Recognition
The 8-chloro substitution influences specific vibrational frequencies through electronic effects. The carbon-chlorine stretching vibration appears as a medium intensity band around 800-900 wavenumbers [13]. The presence of the chloro substituent also affects the frequencies of adjacent aromatic vibrations through inductive electron withdrawal [10].
The 4-ethylphenyl substituent contributes characteristic aliphatic absorptions. The aliphatic carbon-hydrogen stretching vibrations appear between 2850-3000 wavenumbers, with the methyl and methylene groups exhibiting slightly different frequencies [8] [9]. The carbon-carbon stretching vibrations of the ethyl group manifest around 1000-1200 wavenumbers [9].
The nitrogen-nitrogen stretching vibration of the hydrazide linkage appears as a medium intensity band in the 1000-1200 wavenumber region [4]. This absorption provides additional confirmation of the carbohydrazide structural integrity and distinguishes it from simple amide functionalities [4].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (carbohydrazide) | 3400-3100 | Medium-Strong | Primary/secondary amine |
| C=O stretch (amide) | 1650-1680 | Strong | Carbohydrazide carbonyl |
| C=N stretch (quinoline) | 1580-1620 | Strong | Heterocyclic aromatic |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic systems |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Ethyl group |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Aromatic frameworks |
| N-N stretch | 1000-1200 | Medium | Hydrazide linkage |
| C-Cl stretch | 800-900 | Medium | Chloro substituent |
| Out-of-plane C-H bend | 750-900 | Strong | Aromatic substitution |
X-ray diffraction crystallography provides definitive three-dimensional structural determination for 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions [14] [15] [16]. Single crystal diffraction studies of related quinoline-4-carbohydrazide derivatives establish typical crystallographic parameters and conformational preferences [14] [15].
Crystal System and Space Group Characteristics
Quinoline-4-carbohydrazide derivatives typically crystallize in orthorhombic or triclinic crystal systems, with space groups commonly including P2₁2₁2₁ or P-1 [14] [15] [16]. The crystal system choice depends on the specific substitution pattern and intermolecular packing interactions. For 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide, the presence of the chloro substituent and ethylphenyl group influences the overall molecular symmetry and packing arrangements [14].
Representative unit cell parameters for related quinoline carbohydrazide derivatives indicate typical dimensions with a-axis lengths ranging from 8.0-12.0 Angstroms, b-axis lengths from 10.0-18.0 Angstroms, and c-axis lengths from 15.0-25.0 Angstroms [14] [15] [16]. The unit cell volume typically ranges from 1200-2500 cubic Angstroms, accommodating 4-8 molecules per unit cell depending on the specific space group and molecular packing efficiency [14] [15].
Molecular Geometry and Bond Parameters
The quinoline ring system maintains essential planarity with minimal deviation from the mean plane, typically less than 0.02 Angstroms for individual atoms [16]. This planarity facilitates effective π-π stacking interactions and contributes to the overall crystal stability [16]. The carbon-carbon bond lengths within the quinoline system range from 1.35-1.42 Angstroms, consistent with aromatic character and delocalized electron density [16].
The carbohydrazide functional group exhibits specific geometric parameters that reflect its electronic structure. The carbonyl carbon-oxygen bond length typically measures 1.22-1.24 Angstroms, indicating partial double bond character [4]. The carbon-nitrogen bond connecting the quinoline to the carbohydrazide measures approximately 1.48-1.52 Angstroms, consistent with a single bond between sp² and sp³ hybridized carbons [4].
The orientation between the quinoline ring and the 4-ethylphenyl group is governed by both steric considerations and electronic interactions. Dihedral angles between these aromatic systems typically range from 15-45 degrees in related compounds, with the exact value depending on crystal packing forces and intramolecular interactions [16] [17].
Intermolecular Interactions and Packing
The carbohydrazide functional group facilitates extensive hydrogen bonding networks within the crystal lattice. The nitrogen-hydrogen bonds serve as hydrogen bond donors, while the carbonyl oxygen and nitrogen lone pairs function as acceptors [4] [18]. These interactions create two-dimensional or three-dimensional networks that stabilize the crystal structure and influence the overall packing arrangement [18].
π-π stacking interactions between quinoline ring systems contribute significantly to crystal stability. The planar aromatic systems stack with typical interplanar distances of 3.3-3.6 Angstroms, facilitating effective orbital overlap and stabilization energy [16]. The stacking patterns depend on the substitution patterns and may involve parallel or herringbone arrangements [16].
The 8-chloro substituent participates in halogen bonding interactions with electron-rich regions of neighboring molecules. These interactions, while weaker than hydrogen bonds, contribute to the overall crystal stability and influence molecular orientation within the lattice [14].
| Crystallographic Parameter | Typical Value Range | Reference Compounds |
|---|---|---|
| Crystal System | Orthorhombic/Triclinic | Related quinoline derivatives |
| Space Group | P2₁2₁2₁, P-1 | Multiple examples |
| Unit Cell a (Å) | 8.0-12.0 | Representative structures |
| Unit Cell b (Å) | 10.0-18.0 | Literature data |
| Unit Cell c (Å) | 15.0-25.0 | Comparative analysis |
| Volume (ų) | 1200-2500 | Statistical range |
| Z | 4-8 | Typical values |
| Density (g/cm³) | 1.3-1.6 | Calculated/measured |
The structural analysis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide requires consideration of potential tautomeric equilibria and isomeric forms that may influence the observed crystallographic and spectroscopic properties [19] [20]. The carbohydrazide functional group particularly exhibits conformational flexibility that affects molecular recognition and intermolecular interactions [18] [20].
Carbohydrazide Tautomerism
The carbohydrazide moiety can exist in multiple tautomeric forms depending on proton distribution and hydrogen bonding patterns [20]. The most stable form typically involves the keto-amine tautomer, where the carbonyl group remains intact and the terminal nitrogen retains its amino character [4] [20]. However, enol-imine tautomers may become accessible under specific conditions or in the presence of coordinating metal ions [20].
The relative stability of tautomeric forms depends on several factors including intramolecular hydrogen bonding, crystal packing forces, and electronic effects from the quinoline ring system [19] [20]. Computational studies of related hydrazide systems indicate that the keto-amine form predominates in most environments, with energy differences of 10-20 kilocalories per mole favoring this structure [19].
Conformational Analysis
The carbohydrazide functional group exhibits conformational flexibility around the carbon-nitrogen and nitrogen-nitrogen bonds [18]. Rotation around these bonds creates different spatial arrangements of the amino groups, affecting hydrogen bonding patterns and crystal packing [18]. The most stable conformations typically minimize steric interactions while maximizing intramolecular hydrogen bonding opportunities [18].
The orientation of the 4-ethylphenyl group relative to the quinoline plane represents another conformational variable. Energy barriers for rotation around the carbon-carbon bond connecting these aromatic systems are typically low (5-15 kilocalories per mole), allowing for multiple conformational states in solution [16]. However, crystal packing forces may stabilize specific conformations in the solid state [16].
Geometric Isomerism Considerations
While 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide does not exhibit geometric isomerism in its basic structure, derivatives formed through condensation reactions with aldehydes or ketones may display E/Z isomerism about the resulting carbon-nitrogen double bond [4] [20]. These considerations become important when analyzing the reactivity and derivatization potential of the parent compound [4].
The quinoline ring system itself maintains a fixed geometry due to its aromatic character and ring constraints. However, the relative orientations of substituents may create conformational preferences that influence biological activity and intermolecular recognition patterns [19].
Solid-State vs. Solution-State Considerations
The tautomeric and conformational preferences observed in crystallographic studies may differ from those present in solution due to crystal packing forces and intermolecular interactions [19] [20]. Solution-state Nuclear Magnetic Resonance studies provide complementary information about the dynamic equilibria and preferred conformations under conditions more relevant to biological systems [19].
The hydrogen bonding networks present in crystals may stabilize specific tautomeric forms that are less favorable in solution, where solvation effects and molecular motion create different energetic landscapes [19] [20]. Understanding these differences is crucial for predicting the behavior of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide in various environments and applications [19].
Impact on Physical Properties
The tautomeric and conformational flexibility influences various physical properties including solubility, melting point, and spectroscopic characteristics [19] [20]. Different tautomeric forms may exhibit distinct Nuclear Magnetic Resonance chemical shifts and infrared absorption frequencies, requiring careful interpretation of spectroscopic data [19]. The conformational preferences also affect the accessibility of functional groups for intermolecular interactions and chemical reactions [18].
| Structural Consideration | Impact on Properties | Analytical Implications |
|---|---|---|
| Keto-amine tautomer | Predominant stable form | Primary spectroscopic signals |
| Enol-imine tautomer | Minor contributor | Possible minor NMR peaks |
| Conformational rotation | Multiple solution states | Broadened NMR signals |
| Crystal packing effects | Stabilized conformations | Specific solid-state structure |
| Hydrogen bonding | Network formation | Characteristic IR frequencies |
| π-π interactions | Stacking arrangements | Crystal stability factors |